琥珀酸一酰肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Succinic acid is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism . It is a colorless crystalline solid, soluble in water, with a melting point of 185–187°C . Succinic acid is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .

Synthesis Analysis

The production of succinic acid from corn stover is a promising and sustainable route . A high-stress-resistant strain A. succinogenes M4 was obtained by atmospheric and room temperature plasma (ARTP) mutation . The production of succinic acid increased by 113% . Another method of synthesis of succinic acid is the catalytic hydrogenation of maleic acid or its anhydride .Molecular Structure Analysis

The structure of succinic acid can be readily controlled with the supersaturation rate . Particles produced from 10 mM succinic acid containing solutions predominantly display the metastable α phase .Chemical Reactions Analysis

The pH of hydrochloric-succinic acid solutions decreases by the progressive addition of succinic acid to a given hydrochloric acid solution .Physical And Chemical Properties Analysis

Succinic acid is a white, odorless solid with a highly acidic taste . It has a molar mass of 118.088 g·mol−1, a density of 1.56 g/cm3, a melting point of 184–190°C, and a boiling point of 235°C . It is soluble in water, methanol, ethanol, acetone, glycerol, and ether .科学研究应用

生物技术和工业应用

琥珀酸源自发酵过程,在包括食品、制药、表面活性剂、洗涤剂和生物塑料在内的各个行业中发挥着举足轻重的作用。它作为许多工业产品的先驱,如 1,4-丁二醇、四氢呋喃和 γ-丁内酯,突出了其在绿色化学和可持续发展努力中的重要性。值得注意的是,琥珀酸的发酵过程包含 CO2 固定,突出了其环境效益。生产和回收技术的进步显著降低了成本,使琥珀酸成为传统石化产品的竞争性和环保替代品 (Zeikus、Jain 和 Elankovan,1999)。

缓蚀

对琥珀酸的研究也发现了它作为盐酸溶液中低碳钢的缓蚀剂的功效。它主要作为阳极型缓蚀剂,在钢表面形成保护膜,从而显着减少腐蚀。此应用在金属保存至关重要的行业中尤为相关,展示了琥珀酸超越其生化和工业用途的多功能性 (Amin 等人,2007)。

代谢工程用于生产

通过代谢工程微生物生产琥珀酸因其可持续且具有成本效益的制造潜力而受到关注。已经开发出各种菌株来优化产量、生产率和效率,从而有助于琥珀酸的生物基生产。这些工程努力突出了生物技术和工业化学在利用可再生资源生产有价值化学品方面的交叉 (Ahn、Jang 和 Lee,2016)。

可持续原料

利用稻壳等可持续原料生产琥珀酸代表了生物基化学合成的一种创新方法。通过将农业残留物转化为有价值的化学品,这项研究有助于循环经济原则,并展示了工业生物技术利用可再生资源进行化学生产的潜力 (Bevilaqua 等人,2015)。

湿法冶金应用

琥珀酸已被探索用于通过湿法冶金工艺从废锂离子电池中回收有价值金属。该方法突出了琥珀酸在环境修复和资源回收中的潜力,为电池回收和关键材料的提取提供了可持续的解决方案 (Li 等人,2015)。

作用机制

Target of Action

The primary target of Succinic Acid Monohydrazide HCl is the Krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

Succinic Acid Monohydrazide HCl interacts with its targets through a series of biochemical reactions. It forms a hydrazone using a mechanism similar to that of imine formation . The nitrogen acts as a nucleophile in competition with oxygen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Succinic Acid Monohydrazide HCl affects the Krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .

Pharmacokinetics

For succinic acid, after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral succinic acid was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .

Result of Action

Succinic acid has been shown to stimulate neural system recovery and bolster the immune system .

Action Environment

It is known that succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported .

安全和危害

Hydrochloric acid, which may be a component of Succinic acid Monohydrazide Hcl, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Due to the depletion of fossil raw materials and the demand for eco-friendly energy sources, succinic acid biosynthesis from renewable energy sources is gaining attention for its environmental friendliness . The future application directions of succinic acid derivatives were pointed out . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons every year, while the market size of succinic acid polymers is estimated to be 25 million tons every year .

属性

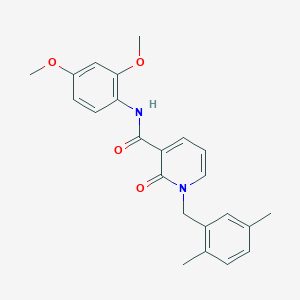

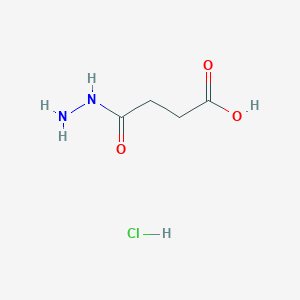

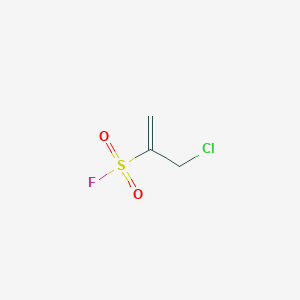

IUPAC Name |

4-hydrazinyl-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-6-3(7)1-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCHAMJKDIKMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2995780.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)